CSE Inhibition Potency: 27-Fold Shift vs. Lead CPC Defines Backbone Length SAR
In a standardized human CSE cystathionine-cleavage assay (0.15 mM L-cystathionine, pH 7.4, 37 °C), (2S,8S)-2,8-diaminononanedioic acid exhibited an IC₅₀ 27-fold higher than that of the most potent analog, S-3-carboxypropyl-L-cysteine (CPC; IC₅₀ = 71 ± 7 µM) [1]. This ~1.9 mM IC₅₀ precisely positions the compound within the methylene-scan SAR series, between the 13-fold shift of the C8 analog (2,7-diaminooctanedioic acid, ~0.92 mM) and the 49-fold shift of the one-carbon-shorter ll-2,6-diaminopimelic acid (~3.5 mM) [1].
| Evidence Dimension | IC50 for inhibition of human CSE cystathionine cleavage |
|---|---|
| Target Compound Data | ~1.9 mM (calculated as 27 × 71 µM based on fold-shift vs CPC) |
| Comparator Or Baseline | CPC: 71 ± 7 µM (IC50); 2,7-diaminooctanedioic acid: ~0.92 mM (13× CPC); ll-2,6-diaminopimelic acid: ~3.5 mM (49× CPC) |
| Quantified Difference | 27-fold higher IC50 vs CPC; 2.1-fold lower IC50 vs ll-2,6-diaminopimelic acid |
| Conditions | 100 mM HEPES pH 7.4, 0.15 mM L-cystathionine, 1 mM DTNB, 10 µg/mL human recombinant CSE, 37 °C |
Why This Matters
This quantitative SAR position validates that the nine-carbon (2S,8S) scaffold fills a precise potency niche in CSE inhibitor design; procurement of analogs with one carbon more or less yields either an inactive or a more potent compound, directly impacting experimental outcomes.
- [1] Yadav PK, et al. S-3-Carboxypropyl-l-cysteine specifically inhibits cystathionine γ-lyase–dependent hydrogen sulfide synthesis. J Biol Chem. 2019;294(29):11099-11112. doi:10.1074/jbc.RA119.008697. View Source
